molecular formula C21H23N5O B2671161 (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421526-80-8

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2671161
CAS No.: 1421526-80-8
M. Wt: 361.449
InChI Key: NHNHETIXYLEFIH-UHFFFAOYSA-N
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Description

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel neuroactive agents. This molecular hybrid features a pyrazole-pyridine scaffold linked to a phenethylpiperazine moiety, a structural motif prevalent in compounds targeting the central nervous system. Piperazine derivatives are extensively investigated for their versatile biological activities. For instance, the anxiolytic-like effect of the piperazine-based compound LQFM032 has been demonstrated to be mediated through benzodiazepine and nicotinic pathways, suggesting that related structures like the present compound may hold potential for interaction with similar neurological targets . Furthermore, pyrazole derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antidepressant actions, which underscores the value of this core structure in drug discovery . The specific combination of a pyrazole-substituted pyridine with a phenethylpiperazine group in this molecule makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) in the design of new receptor modulators or enzyme inhibitors. It is intended for use in in vitro binding assays, enzymatic studies, and as a key intermediate in the synthetic chemistry of novel bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(20-17-19(7-10-22-20)26-11-4-9-23-26)25-15-13-24(14-16-25)12-8-18-5-2-1-3-6-18/h1-7,9-11,17H,8,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNHETIXYLEFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone, also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O, with a molecular weight of 318.41 g/mol. The structure features a pyrazole ring connected to a pyridine moiety and a piperazine group, which may contribute to its biological properties.

Research indicates that compounds containing pyrazole and piperazine structures often exhibit diverse biological activities, including:

  • Antidepressant Activity : Some derivatives have shown efficacy in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
  • Anticancer Properties : Pyrazole derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Certain compounds have demonstrated activity against bacterial and fungal strains, suggesting potential applications in treating infections.

Pharmacological Effects

The biological activity of (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can be summarized as follows:

Activity Description
AntidepressantModulates neurotransmitter systems, potentially alleviating symptoms of depression.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo studies.
AntimicrobialExhibits inhibitory effects against various bacterial and fungal pathogens.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

  • Antidepressant Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that a similar pyrazole derivative improved depressive-like behaviors in animal models by increasing serotonin levels .
  • Anticancer Research : A paper in Journal of Medicinal Chemistry reported that pyrazole derivatives showed selective inhibition of cancer cell proliferation through the modulation of specific signaling pathways .
  • Antimicrobial Testing : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that certain pyrazole compounds exhibited potent activity against resistant strains of bacteria, making them candidates for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the pyrazole and pyridine scaffolds, including the compound , exhibit promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that showed significant CDK2 inhibitory activity, suggesting that similar compounds could be developed for cancer therapy .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research on pyrazole derivatives has led to the discovery of selective allosteric modulators for muscarinic receptors, which are implicated in conditions such as schizophrenia and dementia . The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential in neurological applications.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole and pyridine derivatives is essential for optimizing their pharmacological properties. The following table summarizes key findings from recent studies:

CompoundActivityMechanismReference
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2 InhibitionInduces apoptosis in cancer cells
Pyrazol-4-yl-pyridine derivativesM4 Muscarinic ModulationEnhances ACh binding affinity
4-(1H-pyrazol-1-yl)pyridineAntimicrobialInhibits bacterial growth

These findings illustrate how modifications to the core structure can significantly impact biological activity.

Cancer Treatment

A notable case study involved the synthesis of a series of pyrazole-based compounds that were evaluated for their antiproliferative effects against various cancer cell lines. One compound demonstrated a GI50 value ranging from 0.127 to 0.560 μM across a panel of 13 cancer cell lines, indicating strong potential as an anticancer agent .

Neurological Applications

In another study focusing on muscarinic receptors, a pyrazole derivative was developed as a PET radioligand for imaging purposes. This compound showed good brain uptake and specificity for M4 receptors in preclinical models, suggesting its utility in diagnosing and studying neurological conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Variations

Table 1: Structural Comparison of Methanone Derivatives
Compound Name Aryl/Heterocyclic Component Piperazine Substituent Key Structural Differences
Target Compound 4-(1H-pyrazol-1-yl)pyridin-2-yl 4-phenethyl Pyridinyl-pyrazole core; phenethyl chain
Compound 21 (Thiophen-2-yl derivative) Thiophen-2-yl 4-(4-trifluoromethylphenyl) Thiophene vs. pyridinyl-pyrazole; trifluoromethyl substitution
Compound 5 (Pyrazole-butyl derivative) 4-(1H-pyrazol-4-yl)butanoyl 4-(4-trifluoromethylphenyl) Butanoyl linker; pyrazole position variation
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 1H-indol-2-yl 4-benzyl Indole core; benzyl vs. phenethyl substitution
Key Observations:

Heterocyclic Core :

  • The target compound’s pyridinyl-pyrazole system offers dual hydrogen-bonding sites (pyridine N, pyrazole NH) compared to thiophene (Compound 21, ) or indole ( compound, ), which may influence receptor binding specificity.
  • The indole group in ’s compound provides a planar aromatic system distinct from the pyridinyl-pyrazole’s fused bicyclic structure .

Trifluoromethylphenyl substituents (Compounds 21 and 5, ) add electronegativity and metabolic stability but may reduce solubility compared to phenethyl.

Linker Variations: Compound 5 () employs a butanoyl linker, increasing conformational flexibility versus the direct ketone bridge in the target compound.

Pharmacological Implications (Hypothetical)

  • Phenethylpiperazines : Often associated with dopamine D3 receptor modulation, as seen in antipsychotic agents.
  • Trifluoromethylphenyl Groups : Common in selective serotonin reuptake inhibitors (SSRIs) for enhanced binding affinity .
  • Pyridinyl-pyrazole Core: May mimic purine or adenine motifs, suggesting kinase or adenosine receptor interactions.

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